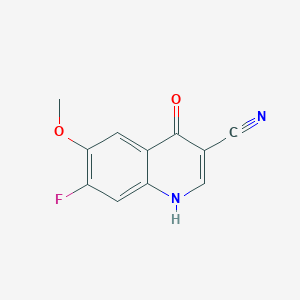

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c1-16-10-2-7-9(3-8(10)12)14-5-6(4-13)11(7)15/h2-3,5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQICIDBVOCNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478621 | |

| Record name | 7-FLUORO-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622369-38-4 | |

| Record name | 7-FLUORO-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

This guide provides a comprehensive overview of the synthetic pathways, mechanistic details, and practical considerations for the preparation of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a key intermediate in the development of advanced pharmaceutical agents.

Introduction: The Significance of a Fluorinated Quinolone Core

This compound is a highly functionalized heterocyclic compound. Its structure is central to a range of modern therapeutics, particularly in the realm of oncology. The quinolone scaffold is a well-established pharmacophore, and the specific substitutions on this molecule—a fluorine at position 7, a methoxy group at position 6, and a carbonitrile at position 3—are critical for its utility as a versatile building block.

The fluorine atom at C7 often enhances metabolic stability and binding affinity, while the methoxy group at C6 can modulate electronic properties and solubility. The C3-carbonitrile group is particularly important, serving as a synthetic handle for further molecular elaboration. For instance, it is a key precursor in the synthesis of compounds like bosutinib, a dual Src/Abl tyrosine kinase inhibitor.[1] This guide is designed for researchers and drug development professionals, offering a detailed exploration of its synthesis.

Retrosynthetic Analysis: A Logic-Based Approach

A logical approach to synthesizing this complex molecule involves dissecting it into simpler, commercially available precursors. The core quinolone ring system is the most prominent feature. Established methods for quinolone synthesis, such as the Gould-Jacobs reaction, provide a reliable foundation for our strategy.[2][3]

Our retrosynthetic analysis identifies a substituted aniline and a three-carbon component as the primary synthons. Specifically, 3-fluoro-4-methoxyaniline is the logical precursor for the substituted benzene portion of the quinolone ring. The remaining atoms of the heterocyclic ring can be introduced using a reagent like ethyl 2-cyano-3-ethoxyacrylate.

This leads to a two-step primary synthetic strategy:

-

Condensation: Reaction of 3-fluoro-4-methoxyaniline with an appropriate three-carbon electrophile to form an enamine intermediate.

-

Cyclization: High-temperature thermal cyclization of the enamine to construct the quinolone ring system.

Below is a visual representation of this retrosynthetic strategy.

Caption: Retrosynthetic analysis of the target quinolone.

The Primary Synthetic Pathway: A Detailed Protocol

The most robust and widely cited method for preparing this compound proceeds via a modified Gould-Jacobs type reaction.[2][4] This involves the condensation of 3-fluoro-4-methoxyaniline with ethyl 2-cyano-3-ethoxyacrylate (EMMCE), followed by a thermal cyclization.

Step 1: Synthesis of the Enamine Intermediate

The first step is a nucleophilic vinyl substitution reaction. The amino group of 3-fluoro-4-methoxyaniline attacks the electron-deficient β-carbon of ethyl 2-cyano-3-ethoxyacrylate, leading to the displacement of the ethoxy group and formation of the key enamine intermediate, ethyl 2-cyano-3-(3-fluoro-4-methoxyphenylamino)acrylate.

Experimental Protocol:

-

To a stirred solution of 3-fluoro-4-methoxyaniline (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq).

-

Heat the mixture to reflux (approximately 80-85 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate as a crystalline solid.

Step 2: Thermal Cyclization to the Quinolone Core

This critical step involves an intramolecular cyclization reaction that forms the quinolone ring. The reaction is typically carried out at high temperatures in a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether alone.[5] The high temperature facilitates a 6-electron electrocyclic reaction, followed by tautomerization to the stable 4-oxo form.[2]

Experimental Protocol:

-

Add the enamine intermediate from Step 1 to a high-boiling point solvent like diphenyl ether. The solvent should be preheated to approximately 250-260 °C.

-

Maintain this temperature for a short period, typically 15-30 minutes. The cyclization is often rapid.

-

Monitor the reaction by TLC to ensure complete consumption of the starting material.

-

After completion, allow the mixture to cool to below 100 °C and dilute with an aliphatic hydrocarbon solvent like hexane or heptane to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

The overall synthetic workflow is depicted in the following diagram.

Caption: Overall workflow for the synthesis and purification.

Mechanistic Insights

The thermal cyclization step is the cornerstone of this synthesis. It is a pericyclic reaction, specifically a 6π electrocyclization. The enamine intermediate adopts a conformation that allows the aromatic ring and the acrylate double bond to react. The ortho C-H bond of the aniline ring adds across the double bond, forming a new six-membered ring. This is followed by the elimination of ethanol and subsequent tautomerization to yield the thermodynamically stable 4-quinolone product. The electron-donating methoxy group on the aniline ring helps to activate the aromatic system, facilitating the electrophilic aromatic substitution character of the cyclization.

Caption: Simplified mechanism of the thermal cyclization step.

Characterization and Data

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 7-8 ppm range, a singlet for the C5-H, a singlet for the C2-H, a singlet for the methoxy group (~3.9 ppm), and a broad singlet for the N-H proton (>12 ppm). |

| ¹³C NMR | Signals corresponding to the carbonyl carbon (~175 ppm), nitrile carbon (~118 ppm), and aromatic/heterocyclic carbons. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3200-3400), C≡N stretching (~2230), and C=O stretching (~1650). |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of C₁₂H₇FN₂O₂ (m/z = 230.19). |

| Melting Point | A sharp melting point is indicative of high purity. |

Note: Specific chemical shifts and peak positions can vary slightly depending on the solvent and instrument used.

Safety and Handling

-

3-Fluoro-4-methoxyaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

High-Temperature Solvents: Diphenyl ether and Dowtherm A have very high boiling points. The thermal cyclization step must be conducted with extreme care to avoid severe burns. Ensure the apparatus is securely clamped and a blast shield is used.

-

Cyanides: The final product contains a nitrile (carbonitrile) group. While organically bound nitriles are generally less acutely toxic than inorganic cyanide salts, they should still be handled with care.

Conclusion

The synthesis of this compound is a well-established process that relies on the fundamental principles of heterocyclic chemistry. The two-step sequence of condensation followed by thermal cyclization provides a reliable and scalable route to this valuable pharmaceutical intermediate. A thorough understanding of the reaction mechanism, careful execution of the high-temperature cyclization, and rigorous purification are essential for obtaining a high-quality final product. This guide provides the necessary framework for researchers to successfully and safely perform this synthesis.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Available from: [Link]

-

Wentland, M. P. (2000). Quinolone antibacterial agents: a review of the synthetic and medicinal chemistry of 4-quinolone-3-carboxylic acids. Annual Reports in Medicinal Chemistry, 20, 145-154. Available from: [Link]

-

Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. Available from: [Link]

-

Boschelli, D. H., et al. (2001). Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 4-Anilino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(23), 3965–3977. Available from: [Link]

-

Vankawala, P. J., et al. (2011). A Novel Synthesis of Bosutinib. Organic Process Research & Development, 15(6), 1297–1303. Available from: [Link]

Sources

The Therapeutic Potential of Quinoline-3-Carbonitrile Derivatives: A Technical Guide for Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of natural products and synthetic drugs with a broad spectrum of biological activities.[1][2] Among its numerous derivatives, those incorporating a carbonitrile group at the 3-position have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents.[3] This technical guide provides an in-depth exploration of the biological activities of quinoline-3-carbonitrile derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate the advancement of drug discovery programs centered on this versatile molecular framework.

The Quinoline-3-Carbonitrile Core: A Privileged Scaffold

The unique electronic and structural features of the quinoline-3-carbonitrile moiety contribute to its diverse pharmacological profile. The fusion of a benzene and a pyridine ring creates a bicyclic aromatic system that can engage in various interactions with biological targets.[4] The electron-withdrawing nature of the nitrile group at the C3-position significantly influences the molecule's reactivity and binding capabilities, making it a key feature for potent biological activity.[5] This guide will delve into the specific applications of this scaffold in key therapeutic areas.

Anticancer Activity: Targeting the Machinery of Malignancy

Quinoline-3-carbonitrile derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, including breast, colon, and leukemia.[6][7] Their mechanisms of action are often multifaceted, targeting critical cellular processes essential for tumor growth and survival.[8]

Mechanism of Action: Inhibition of Topoisomerases and Kinases

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of DNA topoisomerases.[9][10] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA cleavage complex, quinoline-3-carbonitrile compounds can lead to DNA strand breaks and ultimately trigger apoptosis.[11]

Furthermore, certain derivatives have been shown to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are often dysregulated in cancer and play a pivotal role in cell proliferation, survival, and metastasis.[8][12]

Signaling Pathway: Topoisomerase I Inhibition

Caption: Inhibition of Topoisomerase I by quinoline-3-carbonitrile derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[13][14]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Preparation: Prepare serial dilutions of the quinoline-3-carbonitrile derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.[13]

-

Cell Treatment: Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and a positive control (a known anticancer drug like doxorubicin).[13][15]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13]

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Anticancer Activity of Representative Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 0.33 | [16] |

| Compound B | K562 (Leukemia) | 0.28 | [16] |

| Compound C | HCT-116 (Colon) | Not Specified | [7] |

| Compound D | PA-1 (Ovarian) | Not Specified | [7] |

Antimicrobial Activity: A Renewed Fight Against Resistant Pathogens

The emergence of antimicrobial resistance is a global health crisis, necessitating the development of new antibacterial agents.[17] Quinoline-3-carbonitrile derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[18][19]

Mechanism of Action: Targeting Bacterial DNA Gyrase

A key target for the antibacterial action of quinoline derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and repair.[2][20] By inhibiting the activity of this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death.[21] The interaction is believed to be a cooperative binding of the drug to the DNA-gyrase complex.[2]

Experimental Workflow: Antibacterial Activity Screening

Caption: Workflow for evaluating the antibacterial activity of quinoline-3-carbonitrile derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

Step-by-Step Methodology:

-

Compound Dilution: Prepare serial two-fold dilutions of the quinoline-3-carbonitrile derivatives in a 96-well microtiter plate using an appropriate broth medium.

-

Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: Antibacterial Activity of Representative Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| QS3 | P. aeruginosa | 64 | [22] |

| QS3 | E. coli | 128 | [22] |

| Compound 8 | Vancomycin-resistant E. faecium | 4 | [23] |

| Derivative C | E. coli | 4 | [19] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for novel anti-inflammatory agents with improved safety profiles.[24] Quinoline-3-carbonitrile derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.[25][26]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (ILs).[24][26] A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[24][26] By preventing the activation of NF-κB, these derivatives can suppress the expression of numerous genes involved in inflammation.[26]

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory activity can be evaluated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[26]

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

-

Cell Treatment: Pre-treat the cells with various concentrations of the quinoline-3-carbonitrile derivatives for a specified time (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate the cells for an appropriate period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of NO (using the Griess reagent), TNF-α, and IL-6 (using ELISA kits).[24][26]

-

Data Analysis: Calculate the percentage of inhibition of each mediator compared to the LPS-stimulated control.

Structure-Activity Relationship (SAR) and Future Directions

Structure-activity relationship studies are crucial for the rational design of more potent and selective quinoline-3-carbonitrile derivatives.[17][27] For instance, the nature and position of substituents on the quinoline ring can significantly impact biological activity.[5] Future research should focus on synthesizing and evaluating a broader range of derivatives to establish comprehensive SAR. Furthermore, exploring novel molecular targets and combination therapies will be essential to fully exploit the therapeutic potential of this promising class of compounds.

References

- Waghmare, S., et al. (2024). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research, 27(1s), 1317-1323.

-

ResearchGate. (n.d.). Derivatives of 2-amino-4-(phenyl)-4H-pyrano[3.2,-h]quinoline-3-carbonitrile (compound-4a). Retrieved from [Link]

- El-Damasy, D. A., et al. (2021). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry, 12(10), 1737-1751.

- Asif, M. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-25.

- Yuan, Z., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 5(7), 1137–1144.

-

ResearchGate. (n.d.). General strategies for the synthesis of quinoline derivatives. Reagents.... Retrieved from [Link]

- Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model.

-

ResearchGate. (n.d.). An Extensive Review on Biological Interest of Quinoline and Its Analogues. Retrieved from [Link]

- Gębura, K., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules (Basel, Switzerland), 27(3), 1026.

- El-Sayed, N. F., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model.

-

ResearchGate. (n.d.). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Retrieved from [Link]

-

CORE. (n.d.). Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiproliferative activity. Retrieved from [Link]

- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Journal of Research in Chemistry, 14(7), 415-419.

-

ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

- Zhang, H., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European journal of medicinal chemistry, 162, 461–472.

- Li, W., et al. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic chemistry, 88, 102899.

- Tariq, R., et al. (2015). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & medicinal chemistry letters, 25(2), 249–253.

- Dutta, S., et al. (2018). In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark.

-

ResearchGate. (n.d.). Selected quinoline derivatives with anti-inflammatory activity. Retrieved from [Link]

- Klingenstein, R., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of medicinal chemistry, 49(17), 5300–5308.

- Kumar, S., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 20(14), 1730–1741.

- Matada, B. S., et al. (2021). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC advances, 11(43), 26966–26987.

-

ResearchGate. (n.d.). (PDF) Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Retrieved from [Link]

- Al-Suhaimi, K. S., et al. (2022). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC advances, 12(48), 31215–31227.

- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences, 27(2), 335-344.

- Al-Ostath, A. I., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 14(38), 27329–27351.

-

ResearchGate. (n.d.). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from [Link]

- Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules (Basel, Switzerland), 24(3), 526.

- Shen, L. L. (1994). Molecular mechanisms of DNA gyrase inhibition by quinolone antibacterials. Advances in pharmacology (San Diego, Calif.), 29A, 285–304.

- Khan, I., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC advances, 14(1), 16-25.

- Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Daruj Journal of Pharmaceutical Sciences, 30(1), 1-25.

- Kumar, A., et al. (2024). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Current drug targets, 25(1), 1-1.

- El-Sayed, M. A. A., et al. (2021). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Archiv der Pharmazie, 354(1), e2000277.

- Singh, P., & Singh, J. (2022). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules (Basel, Switzerland), 27(7), 2268.

- Foley, M., & Tilley, L. (1997). Quinoline antimalarials: Mechanisms of action and resistance. International journal for parasitology, 27(2), 231–240.

Sources

- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Molecular mechanisms of DNA gyrase inhibition by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile represents a compound of significant interest for researchers in drug discovery and development. Its unique substitution pattern, featuring a fluoro group at the 7-position, a methoxy group at the 6-position, and a carbonitrile moiety at the 3-position, suggests a potential for potent and selective biological activity. This guide provides an in-depth analysis of the hypothesized mechanism of action of this compound, drawing upon structure-activity relationships of closely related analogs and outlining a comprehensive strategy for its experimental validation.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on extensive research into quinoline and quinazoline derivatives, the most probable mechanism of action for this compound is the inhibition of protein kinases.[1][2][3] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

This compound likely acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain. The quinoline core serves as a scaffold that mimics the adenine ring of ATP, while the various substituents contribute to the binding affinity and selectivity for specific kinases.

Caption: ATP-Competitive Kinase Inhibition by this compound.

Structural Basis of Activity (Structure-Activity Relationship - SAR)

The biological activity of this compound can be dissected by analyzing the contribution of its key structural features:

-

4-Oxo-1,4-dihydroquinoline Core: This heterocyclic system is a well-established scaffold for kinase inhibitors.[3] It provides the fundamental framework for interaction with the hinge region of the kinase ATP-binding site, often through hydrogen bonding.

-

3-Carbonitrile Group: The electron-withdrawing nature of the nitrile group can significantly influence the electronic properties of the quinoline ring system, potentially enhancing binding affinity. It may also participate in hydrogen bonding interactions with the kinase.[3]

-

7-Fluoro and 6-Methoxy Substituents: These substitutions on the benzene ring are crucial for modulating the compound's potency, selectivity, and pharmacokinetic properties. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. The methoxy group can also contribute to binding and influence solubility.

Proposed Biological Targets and Cellular Effects

Given the structural similarities to known anticancer agents, promising targets for this compound include receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2] Inhibition of these kinases would disrupt downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, leading to:

-

Inhibition of Cell Proliferation: By blocking the signals that drive cell division.

-

Induction of Apoptosis: By promoting programmed cell death in cancer cells.

Caption: Hypothesized Inhibition of the EGFR Signaling Pathway.

Experimental Validation Protocols

To elucidate the precise mechanism of action, a series of well-defined experiments are necessary.

Experimental Workflow

Caption: Workflow for Validating the Mechanism of Action.

In vitro Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity and selectivity of the compound against a panel of protein kinases.

-

Methodology:

-

A panel of purified recombinant kinases is selected (e.g., EGFR, HER-2, and other relevant kinases).

-

The compound is serially diluted to a range of concentrations.

-

The kinase, substrate, and ATP are incubated with the compound.

-

Kinase activity is measured, typically by quantifying the amount of phosphorylated substrate using methods like radiometric assays (³²P-ATP) or fluorescence-based assays.

-

IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

-

Antiproliferative Assay

-

Objective: To assess the effect of the compound on the viability of cancer cell lines.

-

Methodology (MTT Assay):

-

Cancer cell lines with known kinase expression levels (e.g., A549 for high EGFR) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of the compound for a specified period (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Viable cells reduce the yellow MTT to purple formazan crystals.

-

The formazan is solubilized, and the absorbance is measured using a microplate reader.

-

GI50 values (the concentration required to inhibit cell growth by 50%) are determined.

-

Western Blot Analysis

-

Objective: To investigate the effect of the compound on the phosphorylation status of the target kinase and its downstream signaling proteins.

-

Methodology:

-

Cancer cells are treated with the compound at various concentrations and time points.

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-EGFR, total EGFR) and downstream effectors (e.g., p-ERK, total ERK).

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection.

-

Bands are visualized using a chemiluminescent substrate.

-

Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm direct binding of the compound to its target kinase within a cellular environment.

-

Methodology:

-

Intact cells are treated with the compound or a vehicle control.

-

The cell suspension is heated to a range of temperatures.

-

The cells are lysed, and the soluble fraction of the target protein is separated from the aggregated, denatured protein by centrifugation.

-

The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.

-

Ligand binding stabilizes the protein, resulting in a higher melting temperature compared to the vehicle control.

-

Illustrative Data Presentation

The following table provides a hypothetical summary of potential experimental results for this compound, based on data for structurally related compounds.[1]

| Assay | Target/Cell Line | Hypothetical IC50/GI50 (µM) |

| Kinase Inhibition | EGFR | 0.05 |

| HER-2 | 0.2 | |

| VEGFR2 | > 10 | |

| Antiproliferation | BGC-823 (High EGFR) | 5.5 |

| HeLa (High EGFR) | 8.0 | |

| MCF-7 (Low EGFR) | > 20 |

Conclusion

This compound is a promising compound with a high likelihood of acting as a protein kinase inhibitor. Its structural features suggest potential for potent and selective activity against key oncogenic kinases such as EGFR and HER-2. The proposed experimental workflow provides a robust framework for validating this hypothesized mechanism of action and further characterizing its biological activity. The insights gained from these studies will be invaluable for the future development of this and related quinoline-based compounds as potential therapeutic agents.

References

-

Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link]

-

Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry. [Link]

-

Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][4][5][6]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry. [Link]

-

Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry. [Link]

-

This compound. Autech Industry Co., Limited. [Link]

-

Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. Royal Society of Chemistry. [Link]

-

In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. [Link]

-

4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Structure, Properties, Safety Data & Applications | Reliable Chinese Manufacturer [nj-finechem.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Evaluation of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile as a Putative EGFR Inhibitor

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated, high-value target in oncology. Its dysregulation is a key driver in the pathogenesis of multiple cancers, prompting the successful development of several generations of tyrosine kinase inhibitors (TKIs). The 4-anilinoquinazoline scaffold has been a cornerstone of EGFR inhibitor design, leading to drugs like gefitinib and erlotinib. Emerging research has identified the 4-anilinoquinoline-3-carbonitrile core as a promising bioisostere, capable of mimicking key interactions within the EGFR ATP-binding site.[1][2] This technical guide presents a comprehensive framework for the synthesis and systematic evaluation of a novel compound, 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, as a potential EGFR inhibitor. We provide detailed, field-proven protocols for its chemical synthesis, biochemical kinase activity assessment, and cell-based viability assays, underpinned by a robust scientific rationale. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation oncology therapeutics.

Introduction: The Rationale for Targeting EGFR with Novel Quinoline Scaffolds

The EGFR signaling pathway is a critical regulator of cellular processes, including proliferation, survival, and differentiation.[3] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling through pathways such as RAS/RAF/MAPK and PI3K/AKT, ultimately leading to changes in gene transcription that drive cell growth and survival.[3] In many cancers, aberrant EGFR activation, through mutation or overexpression, leads to uncontrolled cell proliferation and is a key factor in tumor progression and resistance to therapy.

The clinical success of first and second-generation EGFR TKIs, predominantly based on the quinazoline core, has validated the ATP-binding site as a druggable pocket.[4][5] However, the emergence of resistance, often through mutations like T790M, necessitates the development of new chemical entities with novel binding modes or improved selectivity.[3][6]

The 4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold represents a compelling starting point for novel EGFR inhibitor design. It is a bioisosteric replacement for the quinazoline ring system, where the nitrogen at position 3 (N-3) is replaced by a cyano-substituted carbon (C-CN).[1][2] This substitution is significant; molecular modeling suggests that the cyano group can directly interact with key residues, such as the gatekeeper threonine (Thr790 or Thr830 in different models), displacing a water molecule that mediates hydrogen bonding in quinazoline-based inhibitors.[1] This alternative binding interaction provides a strong rationale for investigating this scaffold for potency against both wild-type and mutant forms of EGFR. The specific substitutions on the target molecule—a fluorine at position 7 and a methoxy group at position 6—are common in known kinase inhibitors and are selected to modulate potency, selectivity, and pharmacokinetic properties.

Proposed Synthesis of the Core Compound

The synthesis of this compound can be achieved through a well-established synthetic route analogous to methods reported for similar quinoline derivatives.[1] The proposed pathway involves a condensation reaction followed by a thermal cyclization.

Experimental Protocol: Proposed Synthesis

-

Step 1: Condensation. React 4-fluoro-3-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate. The aniline derivative (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq) are heated in a suitable solvent, such as ethanol, under reflux for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

-

Step 2: Thermal Cyclization. The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250-260 °C for 30-60 minutes. This high temperature induces an intramolecular cyclization reaction.

-

Step 3: Purification. After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether to precipitate the crude product. The solid is collected by filtration, washed thoroughly, and can be further purified by recrystallization from a solvent like ethanol or by column chromatography to yield the final compound, this compound.

Workflow Visualization

Caption: Proposed two-step synthesis of the target compound.

Biochemical Evaluation: EGFR Kinase Inhibition Assay

The primary validation step is to determine if the compound directly inhibits the enzymatic activity of EGFR. A biochemical kinase assay measures the transfer of phosphate from ATP to a substrate peptide by the purified EGFR kinase domain. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for this purpose.

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA) to create a range of concentrations for IC₅₀ determination.

-

Dilute the recombinant human EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase assay buffer to desired concentrations.

-

Prepare ATP solution at a concentration close to the Kₘ for EGFR.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the serially diluted test compound or control (e.g., gefitinib, DMSO for vehicle control).

-

Add 2 µL of the EGFR enzyme solution to each well.

-

Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides luciferase and luciferin to produce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO (vehicle) control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

-

Workflow Visualization

Caption: Step-by-step workflow for the EGFR biochemical assay.

Cell-Based Evaluation: Antiproliferative Activity

To determine if the compound's biochemical activity translates into a functional effect in a cellular context, its ability to inhibit the proliferation of cancer cells that are dependent on EGFR signaling must be assessed. The MTT assay is a classic, colorimetric method for measuring cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Culture an EGFR-dependent cancer cell line (e.g., A431, which overexpresses wild-type EGFR) in appropriate growth medium.

-

Harvest and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle (DMSO) control and wells with medium only (for background).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Incubation and Solubilization:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[8]

-

Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[7]

-

Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][8]

-

Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[7]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8] A reference wavelength of 630 nm can be used to reduce background noise.[8]

-

Subtract the background absorbance (medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to allow for easy comparison between the test compound and known standards.

Table 1: Hypothetical Biochemical and Cellular Activity Data

| Compound | EGFR Kinase IC₅₀ (nM) | A431 Cell Viability IC₅₀ (µM) |

| This compound | TBD | TBD |

| Gefitinib (Control) | 20 - 40 | 0.5 - 1.5 |

| Erlotinib (Control) | 2 - 5 | 0.8 - 2.0 |

TBD: To be determined by experimentation.

Interpretation: A potent compound would exhibit a low nanomolar IC₅₀ in the biochemical assay. A strong correlation between the biochemical and cellular IC₅₀ values (typically within a 10- to 100-fold range) would suggest that the compound's antiproliferative effect is mediated through on-target EGFR inhibition.

EGFR Signaling Pathway and Inhibition Mechanism

Understanding the mechanism requires visualizing the compound's place within the broader EGFR signaling network.

Caption: The compound is designed to inhibit EGFR autophosphorylation.

Conclusion and Future Directions

This guide outlines the foundational steps required to characterize this compound as a potential EGFR inhibitor. The proposed synthetic route is feasible based on established chemical literature for analogous structures. The described biochemical and cell-based assays provide a robust and validated workflow for determining the compound's potency and cellular efficacy. Positive results from this initial screening cascade—specifically, a potent IC₅₀ against the EGFR kinase and corresponding antiproliferative activity in EGFR-dependent cell lines—would strongly justify further investigation. Subsequent steps would include kinase selectivity profiling against a panel of other tyrosine kinases, evaluation against cell lines harboring EGFR resistance mutations (e.g., T790M), and in vivo efficacy studies in xenograft models. The quinoline-3-carbonitrile scaffold remains a promising area for the development of next-generation anticancer therapeutics.

References

-

Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]

-

Title: A comprehensive pathway map of epidermal growth factor receptor signaling Source: Molecular Systems Biology, PMC URL: [Link]

-

Title: Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC Source: Bioorganic & Medicinal Chemistry Letters, PMC URL: [Link]

-

Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: Molecules, MDPI URL: [Link]

-

Title: High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer Source: bioRxiv URL: [Link]

-

Title: Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC Source: ScienceDirect URL: [Link]

-

Title: Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets Source: Chemistry – A European Journal, Wiley Online Library URL: [Link]

-

Title: Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives Source: Frontiers in Chemistry URL: [Link]

-

Title: Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 Source: European Journal of Medicinal Chemistry, PMC URL: [Link]

-

Title: The three generations of EGFR inhibitors and the designed target compounds Source: Journal of the Egyptian National Cancer Institute URL: [Link]

-

Title: Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][4][9][10]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922)... Source: PubMed URL: [Link]

-

Title: 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors Source: PubMed URL: [Link]

-

Title: Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells Source: RSC Advances, Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives Source: Molecules, PMC URL: [Link]

-

Title: Afatinib | C24H25ClFN5O3 Source: PubChem, NIH URL: [Link]

Sources

- 1. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Afatinib | C24H25ClFN5O3 | CID 10184653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Substituted Quinoline-3-Carbonitriles as Targeted Anticancer Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] This nitrogen-containing heterocyclic system is a versatile template for designing molecules with a wide array of biological activities, including anticancer properties.[3][4] Within this broad class, derivatives featuring a carbonitrile (cyano) group at the 3-position have emerged as a particularly potent and strategically important family of anticancer agents.[5] Their prominence is largely due to their remarkable ability to function as highly specific inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[6][7][8]

The clinical success of quinoline-based kinase inhibitors such as Bosutinib (a Src/Abl inhibitor) and Lenvatinib (a multi-kinase inhibitor) underscores the therapeutic potential of this scaffold.[9][10] The 3-carbonitrile moiety, in particular, has proven to be a key pharmacophoric feature, enabling potent and selective interactions within the ATP-binding pocket of various oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR).[9][11]

This guide provides a comprehensive technical overview of substituted quinoline-3-carbonitriles, designed for professionals in cancer research and drug development. We will delve into their synthetic strategies, dissect their primary mechanisms of action, analyze critical structure-activity relationships (SAR), and present detailed protocols for their experimental evaluation. The objective is to furnish a self-validating framework of knowledge that explains the causality behind experimental design and supports the rational development of next-generation targeted cancer therapies.

Core Synthetic Strategies: Building the Quinoline-3-Carbonitrile Scaffold

The construction of the quinoline-3-carbonitrile core is most efficiently achieved through multicomponent reactions, with the Friedländer annulation being a prominent and versatile method.[12][13] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as malononitrile, typically under acid or base catalysis.

The elegance of this approach lies in its convergence, allowing for the rapid assembly of the bicyclic core with the desired C3-carbonitrile and C4-substituents from readily available starting materials. The choice of the 2-aminoaryl ketone precursor directly dictates the substitution pattern on the benzo portion of the quinoline ring, while the choice of the active methylene component establishes the substituents at the C2 and C3 positions.

Caption: Generalized workflow for Friedländer synthesis.

Experimental Protocol: Generalized Friedländer Synthesis

This protocol describes a representative one-pot synthesis of a 4-aryl-quinoline-3-carbonitrile derivative. The causality behind this choice is its efficiency and high atom economy, which are critical for drug discovery campaigns.

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the selected 2-aminobenzophenone derivative in a suitable solvent (e.g., ethanol or isopropanol).

-

Addition of Methylene Component: Add 1.1 equivalents of malononitrile to the solution.

-

Catalyst Introduction: Add a catalytic amount (0.2 equivalents) of a base such as piperidine or a Lewis acid. The choice of catalyst is crucial; a base facilitates the initial Knoevenagel condensation, which is the rate-determining step.

-

Reaction Execution: Equip the flask with a condenser and heat the mixture to reflux (typically 80-100°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

-

Product Isolation and Purification:

-

Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid precipitate by vacuum filtration and wash it with cold ethanol to remove residual reactants and catalyst.

-

The self-validating step is recrystallization. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to yield the pure substituted quinoline-3-carbonitrile. Purity is confirmed by melting point analysis and spectroscopic methods (NMR, MS).

-

Mechanism of Action: Precision Targeting of Oncogenic Kinases

The primary anticancer mechanism of substituted quinoline-3-carbonitriles is the inhibition of protein tyrosine kinases.[6][7] These enzymes are fundamental components of signaling pathways that control cell growth, proliferation, differentiation, and survival.[9] In many cancers, kinases such as EGFR, HER-2, Src, and BRAF are mutated or overexpressed, leading to constitutive signaling that drives tumor progression.[6][9]

Quinoline-3-carbonitriles function as ATP-competitive inhibitors. They are designed to mimic the adenine moiety of ATP, allowing them to bind to the enzyme's active site. The key to their efficacy is the formation of specific, high-affinity interactions that block ATP from binding, thereby shutting down the kinase's catalytic activity and halting the downstream oncogenic signaling cascade.

A prime example is the inhibition of EGFR. The nitrogen at position 1 (N1) of the quinoline ring accepts a critical hydrogen bond from the "hinge" region of the kinase domain (specifically, the backbone NH of Met769). The C3-carbonitrile group forms an additional, crucial hydrogen bond with the same methionine residue, significantly enhancing binding affinity and inhibitory potency.[9] The substituent at the C4 position extends into a hydrophobic pocket, and its chemical nature is a primary determinant of selectivity for different kinases.[6]

Caption: Inhibition of the EGFR signaling pathway.

Downstream of kinase inhibition, these compounds trigger cellular responses such as cell cycle arrest and apoptosis. By blocking pro-survival signals, they can cause cells to halt progression through the cell cycle, often at the G2/M checkpoint, and initiate programmed cell death.[14][15]

Structure-Activity Relationship (SAR) Insights

The rational design of potent and selective quinoline-3-carbonitrile inhibitors hinges on a clear understanding of their SAR. Decades of research have elucidated the distinct roles played by substituents at various positions on the quinoline core.

Caption: Key SAR points for quinoline-3-carbonitriles.

| Position | Substituent Type | Role & Impact on Activity | Key References |

| C3 | -CN (Carbonitrile) | Binding Anchor : Essential for potent activity. The nitrogen atom acts as a hydrogen bond acceptor with the kinase hinge region (e.g., Met769 in EGFR), locking the inhibitor in the ATP-binding site. | [5][9] |

| C4 | Anilino or Heteroarylamino | Selectivity & Potency : This large, hydrophobic group is the primary determinant of kinase selectivity. Substitutions on the aniline ring fine-tune the interactions within the hydrophobic pocket adjacent to the ATP site. For example, a 4-(2,4-dichloro-5-methoxyanilino) group confers potent Src inhibition. | [6][11] |

| C6, C7 | Alkoxy (e.g., -OCH₃) | Potency & Solubility : The presence of small alkoxy groups, particularly dimethoxy substitution, is advantageous for potent inhibition of kinases like PDGF-RTK and Src. These groups can also modulate the compound's physicochemical properties. | [5][12] |

| C4-Amino Side Chain | Alkylamino Chains | Potency Modulation : For some quinoline series, an amino side chain at C4 is beneficial. The length of this chain affects potency, with a two-carbon (ethyl) linker often being optimal for antiproliferative activity. | [16] |

This systematic understanding allows medicinal chemists to rationally modify the scaffold to enhance potency against a desired target, improve selectivity over other kinases (reducing off-target effects), and optimize pharmacokinetic properties for better in vivo performance.

Protocols for Preclinical Evaluation

A rigorous, multi-step evaluation process is required to characterize the anticancer properties of novel quinoline-3-carbonitrile derivatives.

In Vitro Antiproliferative Activity: SRB Assay

The Sulforhodamine B (SRB) assay is a robust and sensitive method to measure drug-induced cytotoxicity in adherent cancer cell lines. Its principle is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing an estimation of total biomass.

-

Step 1: Cell Plating: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]

-

Step 2: Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of the diluted compounds to the wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Step 3: Incubation: Incubate the plates for 48-72 hours.

-

Step 4: Cell Fixation: Gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C. This step is self-validating as it precipitates and fixes total cellular protein.

-

Step 5: Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Step 6: Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Step 7: Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (ELISA-based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific target kinase.

-

Step 1: Plate Coating: Coat a 96-well ELISA plate with a substrate specific to the kinase of interest (e.g., a poly(Glu, Tyr) peptide for EGFR). Incubate overnight at 4°C.

-

Step 2: Blocking: Wash the plate and block non-specific binding sites with a solution of Bovine Serum Albumin (BSA).

-

Step 3: Kinase Reaction: In each well, add the purified kinase enzyme, the test compound at various concentrations, and an ATP solution to initiate the phosphorylation reaction. Incubate for 1-2 hours at 37°C. The causality here is that if the compound is an effective inhibitor, it will occupy the ATP binding site, preventing the kinase from phosphorylating the substrate.

-

Step 4: Detection: Wash the plate to remove reactants. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phosphotyrosine antibody). Incubate for 1 hour.

-

Step 5: Signal Generation: Wash the plate again. Add a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP). Incubate for 1 hour.

-

Step 6: Readout: Wash the plate and add an HRP substrate (e.g., TMB). The enzymatic reaction will produce a colorimetric signal. Stop the reaction and measure the absorbance. The signal intensity is directly proportional to the kinase activity.

-

Step 7: Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

In Vivo Efficacy: Xenograft Tumor Model

Evaluating a compound's efficacy in a living organism is a critical step. The xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard method.[16][17]

-

Step 1: Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ NCI-H460 cells) into the flank of nude mice.[17]

-

Step 2: Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Step 3: Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) daily or on a specified schedule. The control group receives the vehicle solution.

-

Step 4: Monitoring: Monitor tumor volume (measured with calipers) and the body weight of the mice every 2-3 days. Body weight is a key indicator of systemic toxicity.[17]

-

Step 5: Endpoint and Analysis: Continue the treatment for a predefined period (e.g., 14-21 days). At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition (TGI) compared to the control group.

Future Outlook

Substituted quinoline-3-carbonitriles represent a highly validated and promising scaffold for the development of targeted anticancer therapies. Their synthetic tractability, well-understood mechanism of action, and tunable structure-activity relationships make them an attractive starting point for further optimization.

Future research will likely focus on several key areas:

-

Overcoming Drug Resistance: Designing novel derivatives that can effectively inhibit mutated forms of kinases that confer resistance to first- or second-generation inhibitors (e.g., EGFR T790M or C797S mutants).[18]

-

Enhancing Selectivity: Fine-tuning the C4-substituent and other positions to develop inhibitors with exquisite selectivity for a single kinase or a desired panel of kinases, thereby minimizing off-target toxicities.

-

Dual-Target and Multi-Target Inhibitors: Rationally designing single molecules that can simultaneously inhibit multiple key nodes in oncogenic signaling pathways (e.g., dual PI3K/mTOR or EGFR/HER-2 inhibitors), which can be a powerful strategy to combat tumor heterogeneity and redundant signaling.[9][11]

-

Improving Pharmacokinetics: Modifying the scaffold to improve metabolic stability, oral bioavailability, and other drug-like properties to create candidates with superior in vivo performance.

By leveraging the foundational knowledge outlined in this guide, researchers and drug developers can continue to innovate within this chemical space, with the ultimate goal of delivering more effective and safer precision medicines to cancer patients.

References

- Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC - NIH. (n.d.). NIH. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKTuh7qu4-CbKqfhRUHXWuZKGXDL2g1tQngVwk8JCskxbTHF-bgVcl0grKdtsWRT68Qk6df1Dq2xfIVVHQtd9emOkQgMNtSuvBsjo_6-G6bz6wBNDrGn_vpFrq-2hWN2zZoLdZ3yKDSuM0spEh

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHipKuV2-RUQxCB4WeRnZT_a8d-Bqa6c82cClaIxvgHJje8PsbT4cnwWXtCiXwd4PbjAQ4iNFt7ru7GnVEUDZT8xOadSaLz_bpFEm7PqbmJwSracQIZU0r27UYOoRr64iR_H1Usgajhs_qkiL1JxpfLC4uLquxN

- Exploitation of the 3-Quinolinecarbonitrile Template for Src Tyrosine Kinase Inhibitors. (n.d.). Ingenta Connect. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnZKsorUsiN8XekeLwUXoQrk41TElax7Qj_HM6e3IZdvqKL0mO-DfW_zvY0LWVj0YLUWbypMLaU__m5AZ4YVb21WhRF-i8MQSOxFlEhw1R8vN_qvBGOrBrF6oREoHNhcN917b-K6j8jGSTQfU3cWm2Idk6k0Q2bMo3d6dZTcIgaJYa8dqDnssEAZozhD_SVzHQ7zsYdm9Z2Wkn

- Jain, S., Chandra, V., Jain, P. K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrsdV6UCsynumrmjHKQth2447TRRBK_E7g40LqkFiEq8TduIhePngYsv0tBUQQom7dvp5jsttelISdSGY5oNhNn7lGIjQjJ8shm5loavzAtBc3Q9EKtZ1fvZ4WbFCUA8WfWbc6VWV0AeFFJGK4kBhAa_xlxL-BwgHzAcTpF-BPn-rE-NhxK0U4NbLVNiTiop4chWbIlNS-pLTVk5Qn0_Ju877Q

- Sreeshma, V. S., & Krishnan, K. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS5I4amtlWqHW1mXLCeyNd_pTvz9cDCRmJZxPZban0kVuvx6EvpLBygsvFVUHCppZ5wARHFAU9nfOhq5d4RAz2vbEi8Ylt4hbCBATTxtCGqJcq3NCuvf0hGwuRJ_TuJVakVyzxIlBk8c2D4l6KACY=

- Ilardi, E. A., & Vitaku, E. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(15), 2746. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNaWZ8NGNvpS9iS5J5X_sp62UZfJOddsneq7GmDsnssBvmNSSdjojNJy7UmLL-JTuyogdlbHUc5c8LxNkVCg_sSjzc9yWSdIltWRJ_MSoc2avbbh6zTq1wezs56RftWUkvhM9TCNA9kl2f4Ik=

- Kuo, K., & Chen, C. (2010). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 15(8), 5554-5561. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkKMtOpf1VDMonjAnx20FRmUPWz87pILZhiT_Y-Ks3TC4t7fwcTNnJJJy---lQJ_R8S-VNhkh6qu9uiyaP0rTBk0DQrJ6owx_hIMiP6PfLaZSBPFzm5fUleowA_jdMMFVGz6BeqpHwOtE4uQU=

- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbztSHjj2CioT1FU5Bz43uCoK1_EqJYteHf8M96tkbcNva7Zi11Z9O5sAxyxGsWMXtZJyYNG4HWB6dLJlS3dRV0DYHGH3xYIso9-93U-NX0DHSD2PzmQDCmhq1UFGXb4AQHc-CguonQYccxDWdBslkvA==

- Singh, T., Sharma, P., & Sharma, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 21(4), 481-492. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLeUAzVmg-HyI6T0E2Sj-L0SzeKGrtV_7h1k1XJecVzY1WIfqPskX9OVLjR25Y9DZ1VE5sXwXOwxLAd-tZzRzEnRJIfn8uuC-D42T7LBF0cGwB8o3UPN7xebAONpPToURMQkGb

- Zhang, X., Li, Y., & Liu, Y. (2018). Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo. Scientific reports, 8(1), 14889. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQIExx6sRS--2m0fy52RJXZfVW9cNMBWGw5mGoL2pN-7yXgvmN602-wguLNzz8BATMh90ytN5cTzg8FjdzsWVRBcPuGEvqG1lhZXsMhTTPoYu6cKKhTmdjNasnOU6tiCzuK50HpoQ6H6895RI=

- Kumar, A., Singh, R., & Kumar, S. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chemical biology & drug design. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU9euTDDTfd6c9uOVYVvVzGW78gjUC5Msr49lPYA0n0gw75nUG9KMHPeERTslDkRXWr_ExW3463HycX4rL_CvZ5oTEk75z5GXPK6ZzDDUa8dCNAWF1X4NzfxFZWYazHa663CfN